3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a benzene ring, which is further substituted with a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that thiazolo[5,4-b]pyridine compounds can exhibit strong inhibitory activity, as evidenced by one such compound exhibiting strong pi3kα inhibitory activity . This suggests that our compound might interact with its targets in a similar manner, potentially leading to inhibitory effects.
Biochemical Pathways
It’s known that thiazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that our compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of our compound.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it’s plausible that our compound could have diverse molecular and cellular effects depending on the specific target and biochemical pathway involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine derivatives and α-haloketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolo[5,4-b]pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The final compound is obtained by introducing the 3,5-dimethylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Purification Techniques: Use of recrystallization, chromatography, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The thiazolo[5,4-b]pyridine moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anti-inflammatory and Anticancer Agents:
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use in the development of new agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures include sulfamethoxazole and sulfadiazine.
Thiazolo[5,4-b]pyridines: Compounds like thiazolopyridine derivatives used in kinase inhibition.
Uniqueness
Structural Complexity: The combination of a sulfonamide group with a thiazolo[5,4-b]pyridine moiety and additional methyl substitutions makes this compound unique.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-18-7-6-16(12-15(18)3)20-23-19-5-4-8-22-21(19)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZBLMRZXUENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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